3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine
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Overview
Description
3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a bromopyrimidine moiety, a piperidine ring, and a cyclopropyl-substituted pyridazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Synthesis of 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol: This intermediate can be synthesized by reacting 5-bromopyrimidine with piperidine under specific conditions.
Formation of the Methoxy Group: The hydroxyl group of the intermediate is then converted to a methoxy group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromopyrimidine moiety, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in biochemical assays to study its interactions with biological macromolecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the cyclopropyl group can influence its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol
- 3-Amino-5-bromopyridin-4-ol
Uniqueness
3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine stands out due to its combination of a bromopyrimidine moiety, a piperidine ring, and a cyclopropyl-substituted pyridazine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O/c18-14-9-19-17(20-10-14)23-7-5-12(6-8-23)11-24-16-4-3-15(21-22-16)13-1-2-13/h3-4,9-10,12-13H,1-2,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQXCZSBPHSDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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